molecular formula C18H14O2 B160299 9-Anthracenylmethyl acrylate CAS No. 31645-34-8

9-Anthracenylmethyl acrylate

Cat. No. B160299
Key on ui cas rn: 31645-34-8
M. Wt: 262.3 g/mol
InChI Key: IPLSGZRALKDNRS-UHFFFAOYSA-N
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Patent
US04413052

Procedure details

A mixture of 9-hydroxymethylanthracene (20.8 g, 0.1 mol) and triethylamine (11.1 g, 0.11 mol), containing 0.05 g of 2,6-di-tert.butyl-p-cresol, in 200 ml of freshly distilled diethyl ether was cooled with stirring to 0° C., and the temperature of the mixture was kept at about this level while acryloyl chloride (9.32 g, 0.103 mol) was added. The mixture was then warmed to refluxing temperature and heated to reflux for 2 hours. After the mixture had been cooled, 200 ml. of water was added, and the two layers were separated. The organic layer was washed twice with 50 ml portions of cold 10% sulphuric acid and then with a saturated aqueous solution of sodium bicarbonate, while the aqueous acid layer was extracted further with dichloromethane, and the organic layer was washed with a saturated aqueous solution of sodium bicarbonate. Finally, the two organic solutions were mixed, dried over anhydrous magnesium sulphate, and the solvents distilled off. There remained 11.1 g of the title compound as a yellow, semicrystalline oil. It solidified on standing and then had m.pt. 120°-125° C.
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step Two
Quantity
9.32 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[C:4]2[C:9]([CH:10]=[C:11]3[C:16]=1[CH:15]=[CH:14][CH:13]=[CH:12]3)=[CH:8][CH:7]=[CH:6][CH:5]=2.C(N(CC)CC)C.C(C1[C:33]([OH:34])=[C:32](C(C)(C)C)[CH:31]=C(C)C=1)(C)(C)C.C(Cl)(=O)C=C>O.C(OCC)C>[C:33]([O:1][CH2:2][C:3]1[C:4]2[C:9]([CH:10]=[C:11]3[C:16]=1[CH:15]=[CH:14][CH:13]=[CH:12]3)=[CH:8][CH:7]=[CH:6][CH:5]=2)(=[O:34])[CH:32]=[CH2:31]

Inputs

Step One
Name
Quantity
20.8 g
Type
reactant
Smiles
OCC=1C2=CC=CC=C2C=C2C=CC=CC12
Name
Quantity
11.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0.05 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C
Step Three
Name
Quantity
9.32 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring to 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then warmed
TEMPERATURE
Type
TEMPERATURE
Details
to refluxing temperature
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture had been cooled
CUSTOM
Type
CUSTOM
Details
the two layers were separated
WASH
Type
WASH
Details
The organic layer was washed twice with 50 ml portions of cold 10% sulphuric acid
EXTRACTION
Type
EXTRACTION
Details
with a saturated aqueous solution of sodium bicarbonate, while the aqueous acid layer was extracted further with dichloromethane
WASH
Type
WASH
Details
the organic layer was washed with a saturated aqueous solution of sodium bicarbonate
ADDITION
Type
ADDITION
Details
Finally, the two organic solutions were mixed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
DISTILLATION
Type
DISTILLATION
Details
the solvents distilled off

Outcomes

Product
Name
Type
Smiles
C(C=C)(=O)OCC=1C2=CC=CC=C2C=C2C=CC=CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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